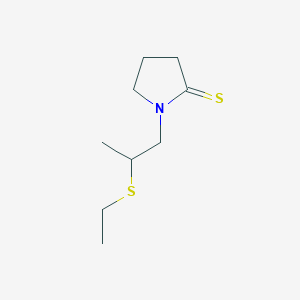
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione is a chemical compound with the molecular formula C9H17NS2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-(2-(Ethylthio)propyl)pyrrolidine-2-thione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with ethylthiopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the halide, leading to the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often employ catalysts and specific reaction conditions, such as temperature and pressure, to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .
Scientific Research Applications
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Ethylthio)propyl)pyrrolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(Ethylthio)propyl)pyrrolidine-2-thione can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity .
Pyrrolidine-2-one: This compound is a lactam and is commonly used in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-dione:
The uniqueness of this compound lies in its ethylthio substituent, which imparts specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H17NS2 |
|---|---|
Molecular Weight |
203.4 g/mol |
IUPAC Name |
1-(2-ethylsulfanylpropyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H17NS2/c1-3-12-8(2)7-10-6-4-5-9(10)11/h8H,3-7H2,1-2H3 |
InChI Key |
NADPSKLUEOXSPA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)CN1CCCC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















